3-nitro-1H-pyrazole-5-carbohydrazide
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Overview
Description
Compound 3-nitro-1H-pyrazole-5-carbohydrazide, also known as 5-Nitro-1H-pyrazole-3-carbohydrazide, is a chemical compound with the molecular formula C4H5N5O3 and a molecular weight of 171.12 g/mol . This compound is primarily used in proteomics research and has various applications in scientific research.
Preparation Methods
The preparation of 5-Nitro-1H-pyrazole-3-carbohydrazide involves several synthetic routes. One common method includes the reaction of 5-nitro-1H-pyrazole with carbohydrazide under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
5-Nitro-1H-pyrazole-3-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various solvents.
Scientific Research Applications
5-Nitro-1H-pyrazole-3-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 5-Nitro-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on the context. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
5-Nitro-1H-pyrazole-3-carbohydrazide can be compared with other similar compounds, such as:
5-Nitro-1H-pyrazole: Lacks the carbohydrazide group, making it less versatile in certain reactions.
1H-pyrazole-3-carbohydrazide: Lacks the nitro group, affecting its reactivity and applications. The uniqueness of 5-Nitro-1H-pyrazole-3-carbohydrazide lies in the presence of both the nitro and carbohydrazide groups, which confer distinct chemical properties and reactivity
This detailed article provides a comprehensive overview of 5-Nitro-1H-pyrazole-3-carbohydrazide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-nitro-1H-pyrazole-5-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5O3/c5-6-4(10)2-1-3(8-7-2)9(11)12/h1H,5H2,(H,6,10)(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPZPLAIXATZIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1[N+](=O)[O-])C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NN=C1[N+](=O)[O-])C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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